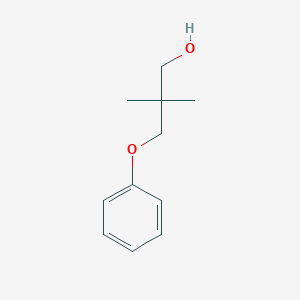

2,2-Dimethyl-3-phenoxypropan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Dimethyl-3-phenoxypropan-1-ol is an organic compound with the molecular formula C11H16O2. It is a colorless liquid that is used in various chemical applications. The compound is characterized by the presence of a phenoxy group attached to a propanol backbone, with two methyl groups at the second carbon position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-3-phenoxypropan-1-ol can be synthesized through several methods. One common method involves the reaction of 2,2-dimethylpropanal with phenol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dimethyl-3-phenoxypropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted phenoxypropanol derivatives.

Aplicaciones Científicas De Investigación

Fragrance Industry

Chemical Properties and Usage:

2,2-Dimethyl-3-phenoxypropan-1-ol is primarily utilized in the fragrance industry. Its pleasant aroma makes it suitable for incorporation into perfumes and personal care products. The compound has been evaluated for its safety in cosmetic applications, where it was found not to be genotoxic or a skin sensitizer under current usage levels. Studies indicate that it does not pose significant risks regarding reproductive toxicity or local respiratory toxicity, with a calculated Margin of Exposure exceeding 100 for these endpoints .

Safety Assessments:

The International Fragrance Association (IFRA) has established guidelines that classify this compound as a non-Persistent, Bioaccumulative, and Toxic (PBT) substance. This classification supports its continued use in consumer products while ensuring compliance with environmental safety standards .

Environmental Safety

Ecotoxicological Studies:

Environmental assessments have been conducted to evaluate the impact of this compound on aquatic ecosystems. A screening-level risk assessment indicated that this compound does not accumulate in the environment and poses minimal risk to aquatic life. The risk quotient (RQ) derived from predicted environmental concentrations versus no-effect concentrations suggests a safe profile for this compound when used according to IFRA guidelines .

Risk Assessment Framework:

The risk assessment framework utilized includes three tiers of evaluation:

- Tier 1: Basic screening using regional volume of use and chemical properties.

- Tier 2: More refined assessments using models like ECOSAR for ecotoxicity estimates.

- Tier 3: Detailed studies if necessary to further evaluate specific concerns .

Therapeutic Potential

While direct therapeutic applications of this compound are less documented compared to its use in fragrances and environmental safety, its structural characteristics suggest potential avenues for research in medicinal chemistry. Investigations into similar compounds have shown promise in developing new therapeutic agents, particularly in the realm of anticonvulsants and other neuroactive drugs .

Case Study: Safety Evaluation in Fragrance Formulation

A comprehensive safety evaluation was conducted by the Expert Panel for Fragrance Safety, which reviewed existing data on this compound. Key findings included:

- No evidence of genotoxicity.

- A NOAEL (No Observed Adverse Effect Level) established at 40 mg/kg/day based on repeated dose toxicity studies.

These findings support the safe use of this compound at concentrations typically found in consumer products .

Table: Summary of Toxicological Data

| Endpoint | Value | Source |

|---|---|---|

| NOAEL | 40 mg/kg/day | Gaunt et al., 1982 |

| Margin of Exposure (Repeated Dose) | >100 | RIFM Safety Assessment |

| Skin Sensitization Risk | No Concern | RIFM Human Study |

| Environmental Risk Classification | Non-PBT | IFRA Environmental Standards |

Mecanismo De Acción

The mechanism of action of 2,2-dimethyl-3-phenoxypropan-1-ol involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with hydrophobic and aromatic binding sites.

Comparación Con Compuestos Similares

Similar Compounds

2,2-Dimethyl-3-phenylpropan-1-ol: Similar structure but with a phenyl group instead of a phenoxy group.

2,2-Dimethyl-3-methoxypropan-1-ol: Similar structure but with a methoxy group instead of a phenoxy group.

Uniqueness

2,2-Dimethyl-3-phenoxypropan-1-ol is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

Actividad Biológica

2,2-Dimethyl-3-phenoxypropan-1-ol is a chemical compound with the molecular formula C11H16O2 and a molecular weight of 180.25 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The phenoxy group in its structure is likely to facilitate interactions with hydrophobic and aromatic binding sites on enzymes or receptors, influencing various biochemical pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may exhibit effects similar to other phenolic compounds, which often serve as antioxidants or enzyme inhibitors .

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. The structural characteristics of this compound suggest that it may scavenge free radicals and mitigate oxidative stress in biological systems. This activity could be beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2,2-Dimethyl-3-phenylpropan-1-ol | Phenyl instead of Phenoxy | Potentially similar antimicrobial properties |

| 2,2-Dimethyl-3-methoxypropan-1-ol | Methoxy group | Antioxidant effects reported |

The presence of the phenoxy group in this compound differentiates it from similar compounds like 2,2-Dimethyl-3-methoxypropan-1-ol and 2,2-Dimethyl-3-phenylpropan-1-ol. This unique structure may contribute to distinct biological activities and applications .

Case Studies

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

- Antibacterial Efficacy : A study highlighted the importance of phenolic compounds in enhancing the activity of antibiotics against resistant strains of Pseudomonas aeruginosa. The findings suggest that similar mechanisms could be explored for this compound in future research .

- Oxidative Stress Mitigation : Research on related phenolic compounds has demonstrated their ability to reduce oxidative stress markers in cellular models. This suggests that this compound could exhibit similar protective effects .

Propiedades

IUPAC Name |

2,2-dimethyl-3-phenoxypropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,8-12)9-13-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJWLTAUNUZLOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)COC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.